tert-Butyl 2,3-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,3-difluorobenzoate: is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl Cyanide Method: One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Flow Microreactor Systems: Another sustainable method uses flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is more efficient and versatile compared to traditional batch processes.
Industrial Production Methods: Industrial production methods for tert-butyl 2,3-difluorobenzoate typically involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2,3-difluorobenzoate can undergo nucleophilic substitution reactions due to the presence of fluorine atoms on the benzene ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like tert-butyl hydroperoxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted benzoates, while oxidation may produce oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 2,3-difluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications due to their unique chemical properties.
Industry:
Mechanism of Action
The mechanism by which tert-butyl 2,3-difluorobenzoate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
- tert-Butyl 2,4-difluorobenzoate
- tert-Butyl 3,4-difluorobenzoate
- tert-Butyl 2,3-dichlorobenzoate
Uniqueness: tert-Butyl 2,3-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2,3-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHQAHVSQGLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.